BenchChemオンラインストアへようこそ!

(Tetrahydrofuran-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Kinase inhibitor JAK3 Tetrahydrofuran pharmacophore

(Tetrahydrofuran-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 2034554-84-0; IUPAC: oxolan-3-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone) is a trisubstituted methanone featuring three distinct heterocyclic moieties integrated into a single small-molecule framework: a tetrahydrofuran-3-carbonyl head group, a central piperidine ring, and a thiophen-3-yl substituent at the piperidine 4-position. With a molecular formula of C14H17NO2S and a molecular weight of 263.36 g/mol, the compound belongs to the thiophene-piperidine amide scaffold class—a privileged architecture broadly employed in medicinal chemistry for kinase inhibitor programs, GPCR ligand design, and CNS-targeted probe development.

Molecular Formula C14H19NO2S
Molecular Weight 265.37
CAS No. 2034554-84-0
Cat. No. B2733085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tetrahydrofuran-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
CAS2034554-84-0
Molecular FormulaC14H19NO2S
Molecular Weight265.37
Structural Identifiers
SMILESC1CN(CCC1C2=CSC=C2)C(=O)C3CCOC3
InChIInChI=1S/C14H19NO2S/c16-14(12-3-7-17-9-12)15-5-1-11(2-6-15)13-4-8-18-10-13/h4,8,10-12H,1-3,5-7,9H2
InChIKeyHUGPMASZXMVNAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Tetrahydrofuran-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 2034554-84-0): Structural Identity and Scaffold Classification for Research Procurement


(Tetrahydrofuran-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 2034554-84-0; IUPAC: oxolan-3-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone) is a trisubstituted methanone featuring three distinct heterocyclic moieties integrated into a single small-molecule framework: a tetrahydrofuran-3-carbonyl head group, a central piperidine ring, and a thiophen-3-yl substituent at the piperidine 4-position . With a molecular formula of C14H17NO2S and a molecular weight of 263.36 g/mol, the compound belongs to the thiophene-piperidine amide scaffold class—a privileged architecture broadly employed in medicinal chemistry for kinase inhibitor programs, GPCR ligand design, and CNS-targeted probe development . The compound is commercially available as a research-grade building block, with vendor-reported purity specifications typically exceeding 95%, and is supplied for exploratory biology, medicinal chemistry, and chemical biology applications .

Why Close Analogs of (Tetrahydrofuran-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone Cannot Be Interchanged: Three Axes of Structural Differentiation That Drive Target Engagement


Compounds within the thiophene-piperidine amide class cannot be treated as functionally interchangeable due to three orthogonal structural variables that independently and combinatorially modulate target binding, selectivity, and physicochemical properties. First, the N-acyl substituent on the piperidine ring—here, a tetrahydrofuran-3-carbonyl group—directly controls hydrogen bond acceptor capacity, steric bulk, and conformational preferences at the ligand–protein interface; substitution with smaller acyl groups (e.g., acetyl) or aromatic carbonyls (e.g., benzoyl) fundamentally alters the pharmacophore geometry [1]. Second, the thiophene regioisomeric attachment (3-yl vs. 2-yl) is well-documented across multiple target classes to produce divergent receptor subtype selectivity profiles by repositioning the sulfur atom's polarizability vector and altering π-stacking geometry with aromatic residues in the binding pocket [2]. Third, the 4-position substitution on the piperidine ring constitutes a distinct vector for modulating lipophilicity, metabolic stability, and off-target promiscuity; the thiophen-3-yl group at this position introduces a specific balance of aromatic character and sulfur-mediated polarizability that cannot be replicated by phenyl, furyl, or unsubstituted piperidine analogs [3]. These three axes of differentiation mean that even structurally proximal analogs can exhibit quantitatively distinct biological profiles, making direct compound-to-compound substitution scientifically unsound without head-to-head comparative data.

(Tetrahydrofuran-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 2034554-84-0): Quantitative Differentiation Evidence Against Closest Structural Analogs


Tetrahydrofuran-3-Carbonyl vs. Simpler Acyl Substituents: Binding Affinity Differentiation in Kinase Active Sites

The tetrahydrofuran-3-carbonyl moiety provides a stereoelectronically defined hydrogen bond acceptor (the ring oxygen) positioned at a specific distance and angle from the amide carbonyl, creating a bidentate H-bond acceptor motif. In a related tetrahydrofuran-3-carbonyl piperidine derivative (CHEMBL1630797), this motif contributed to potent JAK3 inhibition with an IC50 of 40 nM against the recombinant human catalytic domain, while displaying >250-fold selectivity over JAK1 (IC50 = 10,000 nM) in the same assay format [1]. By contrast, the simpler piperidin-1-yl(thiophen-3-yl)methanone scaffold lacking the tetrahydrofuran-3-carbonyl group has no reported kinase selectivity window, as it presents only a single amide carbonyl as the primary H-bond acceptor . While direct head-to-head comparison with the exact target compound is not available, this cross-study comparable evidence demonstrates that the tetrahydrofuran-3-carbonyl substituent can confer a quantifiable kinase selectivity advantage when appended to a piperidine core [1].

Kinase inhibitor JAK3 Tetrahydrofuran pharmacophore

Thiophene Regioisomerism: 3-Thienyl vs. 2-Thienyl Substitution and the Impact on Sigma Receptor Binding Affinity

The regioisomeric position of thiophene attachment (C-3 vs. C-2) is a well-documented determinant of receptor binding affinity. In a systematic SAR study of thiophene bioisosteres of spirocyclic sigma receptor ligands, Miyazaki et al. demonstrated that the 3-thienyl substitution pattern significantly alters σ1 and σ2 receptor affinity compared to 2-thienyl, with the electron density distribution of the thiophene ring directly correlating with σ1 binding potency [1]. While the target compound has not been assayed in the same system, the 4-(thiophen-3-yl)piperidine substructure embeds the 3-thienyl orientation that, in the sigma receptor ligand series, produced a distinct affinity profile relative to 2-thienyl congeners. The closest comparator, (4-(thiophen-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone (CAS 1396868-90-8), contains both a 2-thienyl at the 4-position and a 3-thienyl on the carbonyl side, mixing regioisomeric signals and confounding SAR interpretation . The target compound's exclusive 3-thienyl substitution at the 4-position provides a cleaner SAR vector for receptor profiling studies .

Sigma receptor Thiophene regioisomerism Ligand selectivity

Calculated Lipophilicity Differentiation: XLogP Comparison Between Target Compound and Piperidin-1-yl(thiophen-3-yl)methanone Without Tetrahydrofuran Ring

The introduction of the tetrahydrofuran-3-carbonyl group in place of a simple hydrogen or alkyl substituent on the piperidine nitrogen produces a quantifiable shift in calculated lipophilicity. The simpler analog piperidin-1-yl(thiophen-3-yl)methanone (CAS 862463-82-9) has a reported XLogP of 1.9, reflecting the balance of the moderately lipophilic thiophene ring and the polar amide group . The target compound (C14H17NO2S, MW 263.36) incorporates an additional tetrahydrofuran ring and an extended carbon framework, which computational models from the MMsINC database predict to increase SlogP into the range of approximately 2.5–2.9 for structurally analogous tetrahydrofuran-containing piperidine amides [1]. This ΔXLogP of approximately +0.6 to +1.0 log units represents a meaningful shift in the lipophilicity–permeability balance relevant to both blood-brain barrier penetration potential and oral bioavailability optimization. For CNS-targeted programs where optimal logP typically falls between 2 and 4, this shift moves the compound from the lower boundary toward the center of the desirable range [2].

Lipophilicity XLogP Physicochemical property Drug-likeness

Commercially Available Purity: Target Scaffold vs. Fragment-Level Building Block Purity

The target compound is supplied as a fully elaborated scaffold with purity specifications typically ≥95% by HPLC or NMR from specialty chemical vendors . In contrast, the constituent fragment 4-(thiophen-3-yl)piperidine (CAS 291289-51-5) is also available at 95% minimum purity from suppliers such as AKSci , but requires additional synthetic steps (amide coupling with tetrahydrofuran-3-carboxylic acid or its activated ester) to reach the final compound. Each synthetic step introduces incremental yield loss (typical amide coupling yields: 60–85% for hindered piperidine substrates), reagent cost, and purification burden. Procuring the pre-formed target compound eliminates at least one synthetic transformation with its associated material loss and quality control requirements, directly impacting total cost of ownership for medicinal chemistry teams performing parallel SAR exploration or library synthesis [1].

Purity specification Procurement Quality assurance Building block

Structural Uniqueness of Simultaneous THF/Thiophene/Piperidine Triad vs. Common Two-Ring Fragments

A substructure search of commercial chemical space reveals that the simultaneous presence of all three heterocyclic rings—tetrahydrofuran, piperidine, and thiophene—in a single low-molecular-weight scaffold (MW < 300) is relatively uncommon. Common comparator scaffolds include furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone, which replaces the saturated tetrahydrofuran with aromatic furan, thereby eliminating the stereocenter at the tetrahydrofuran 3-position and altering the conformational flexibility and hydrogen bond acceptor geometry from an sp3 ether oxygen to an sp2 furan oxygen . The target compound's sp3-hybridized tetrahydrofuran ring provides a chiral center (racemic mixture unless otherwise specified) and a saturated oxygen heterocycle that serves as a conformationally flexible H-bond acceptor, features absent in the fully aromatic furan analog. In fragment-based drug discovery, this three-dimensional character and stereochemical complexity are increasingly valued for enhancing target selectivity and improving physicochemical property profiles relative to flat, aromatic scaffolds [1]. The combination of these three rings at MW 263 places the compound in a favorable fragment-like property space (MW < 300, calculated logP 2–3, H-bond acceptors = 3) consistent with both fragment-based screening library criteria and lead-like chemical space [2].

Scaffold complexity Pharmacophore diversity Fragment-based drug discovery

Best-Fit Research and Industrial Application Scenarios for (Tetrahydrofuran-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 2034554-84-0)


Kinase Inhibitor Lead Generation Leveraging the Tetrahydrofuran-3-Carbonyl H-Bond Acceptor Motif for JAK Family Selectivity

Programs targeting JAK family kinases or related tyrosine kinases can use this compound as a core scaffold for SAR expansion around the tetrahydrofuran-3-carbonyl H-bond acceptor motif. BindingDB data for a structurally related tetrahydrofuran-3-carbonyl piperidine derivative demonstrate a 250-fold JAK3/JAK1 selectivity window (JAK3 IC50 = 40 nM; JAK1 IC50 = 10,000 nM), establishing the potential of this substructure for achieving kinase selectivity [1]. Medicinal chemistry teams can systematically vary the thiophen-3-yl substituent and the piperidine 4-position while retaining the tetrahydrofuran-3-carbonyl group, enabling exploration of selectivity determinants against a broader kinase panel.

GPCR Ligand Discovery Utilizing Exclusive 3-Thienyl Substitution for Clean Sigma or Dopamine Receptor SAR

Investigators pursuing sigma receptor or dopamine D3 receptor ligands can exploit the exclusive 3-thienyl substitution pattern to generate unambiguous SAR data. Published evidence demonstrates that thiophene regioisomerism directly controls sigma receptor subtype affinity in spirocyclic ligand series [2], and independent studies show that 4-(thiophen-3-yl)benzamide derivatives act as selective dopamine D3 receptor ligands [3]. The target compound's clean 3-thienyl geometry at the piperidine 4-position provides a defined vector for probing these receptor systems without the confounding effects of mixed regioisomeric substitution patterns.

CNS-Penetrant Probe Design Benefiting from Optimized logP Window

Drug discovery teams focused on CNS targets can evaluate this compound as a starting scaffold with a calculated logP range of approximately 2.5–2.9, which falls within the CNS-optimal window of logP 2–4 established by comprehensive analysis of marketed CNS drugs [4]. The compound's logP is approximately 0.6–1.0 units higher than the simpler analog piperidin-1-yl(thiophen-3-yl)methanone (XLogP = 1.9) , positioning it more favorably for passive blood-brain barrier penetration while remaining below the threshold (logP > 4) associated with increased metabolic clearance and promiscuous off-target binding.

Fragment-Based Drug Discovery and Diversity-Oriented Synthesis Library Design

The compound meets all three fragment rule-of-three criteria: MW 263 (< 300), calculated logP ~2.5–2.9 (< 3), and exactly 3 hydrogen bond acceptors (≤ 3) [5]. Its sp3 carbon fraction of approximately 0.57 exceeds the threshold associated with improved clinical development success in analyses of drug-like chemical space [6]. Fragment-based screening groups can incorporate this scaffold into library designs aimed at increasing three-dimensional character and conformational diversity relative to planar aromatic fragments, potentially improving hit rates against challenging or undruggable targets.

Quote Request

Request a Quote for (Tetrahydrofuran-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.